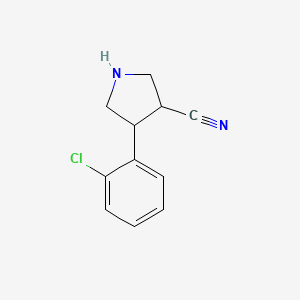

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile

概要

説明

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 2-chlorophenyl group and a carbonitrile group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile typically involves the reaction of 2-chlorophenylacetonitrile with a suitable amine under controlled conditions. One common method is the reductive amination of 2-chlorophenylacetonitrile with an appropriate amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions: 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its relevance is particularly pronounced in the development of drugs targeting neurological disorders and pain management. The compound's structure facilitates the formation of diverse derivatives that can modulate biological activity.

Key Applications:

- Analgesics: The compound is involved in synthesizing pain-relieving medications.

- Neurological Agents: It serves as a precursor for drugs aimed at treating conditions such as depression and anxiety.

Organic Synthesis

This compound plays a crucial role in organic chemistry, where it is employed for constructing complex molecular architectures. Its reactivity allows chemists to create novel compounds with specific biological activities.

Applications in Organic Synthesis:

- Building Block: Acts as a versatile building block for synthesizing various organic compounds.

- Functionalization: Enables the introduction of functional groups that enhance biological activity.

Biochemical Research

This compound is valuable in biochemical studies, particularly in examining receptor interactions and enzyme activities. This research is essential for understanding drug mechanisms and improving therapeutic efficacy.

Biochemical Insights:

- Receptor Studies: Helps elucidate the binding affinities and interactions with specific receptors.

- Enzyme Activity: Used to investigate the effects on enzyme kinetics, providing insights into metabolic pathways.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in developing advanced materials like polymers and coatings. Its incorporation into polymer matrices can enhance material performance.

Material Science Applications:

- Polymer Development: Used to create polymers with improved mechanical properties.

- Coatings: Contributes to the formulation of coatings that require specific chemical resistance or durability.

Agrochemical Formulations

Research has explored the potential of this compound in agrochemical formulations, particularly for developing safer and more effective pesticides and herbicides.

Agrochemical Insights:

- Pesticide Development: Investigated for its efficacy in pest control solutions.

- Herbicides: Explored for its potential role in formulating herbicides that target specific plant species without harming crops.

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Analgesics, Neurological Agents | Key intermediate for drug synthesis |

| Organic Synthesis | Building Block, Functionalization | Facilitates creation of biologically active compounds |

| Biochemical Research | Receptor Studies, Enzyme Activity | Insights into drug mechanisms and metabolic pathways |

| Material Science | Polymer Development, Coatings | Enhances performance characteristics |

| Agrochemical Formulations | Pesticide and Herbicide Development | Potential for safer pest control solutions |

Case Studies

- Pharmaceutical Research : A study demonstrated that derivatives of this compound exhibited significant analgesic properties when tested on animal models, showcasing its potential as a pain management agent .

- Biochemical Interaction : Research involving receptor binding studies revealed that modifications to the pyrrolidine ring significantly affected binding affinity to neuroreceptors, indicating the importance of structural variations in drug design .

- Material Enhancement : In material science applications, incorporating this compound into polymer matrices resulted in improved tensile strength and chemical resistance compared to standard polymers, highlighting its utility in advanced material development .

作用機序

The mechanism by which 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.

類似化合物との比較

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile can be compared with other similar compounds, such as 4-(3-chlorophenyl)pyrrolidine-3-carbonitrile and 4-(4-chlorophenyl)pyrrolidine-3-carbonitrile. These compounds differ in the position of the chlorine atom on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct advantages in certain applications.

生物活性

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile (commonly referred to as CPPC) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, particularly GABA receptors, and its implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of CPPC is CHClN, with a molecular weight of approximately 243.14 g/mol. The compound features a pyrrolidine ring substituted with a 2-chlorophenyl group and a carbonitrile functional group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and potential therapeutic uses.

CPPC primarily acts as a GABAergic prodrug , enhancing the activity of gamma-aminobutyric acid (GABA) in the central nervous system. GABA is the principal inhibitory neurotransmitter in the brain, and its deficiency is associated with various neurological disorders, including anxiety and epilepsy. The interaction of CPPC with GABA receptors suggests potential anxiolytic or sedative effects, which could be beneficial in treating anxiety disorders.

1. GABA Receptor Interaction

Studies indicate that CPPC enhances GABA receptor activity, leading to increased inhibitory neurotransmission. This mechanism underlies its potential therapeutic effects in conditions characterized by GABA deficiency.

2. Preclinical Studies

Preliminary studies have shown that CPPC may exhibit anxiolytic properties in animal models. These studies highlight the compound's ability to reduce anxiety-like behaviors, suggesting its potential as a treatment for anxiety disorders.

Comparative Analysis

To better understand the biological activity of CPPC, it is useful to compare it with structurally similar compounds that also interact with GABA receptors. Below is a table summarizing relevant compounds:

| Compound Name | Structure Type | GABA Activity | Potential Applications |

|---|---|---|---|

| This compound | Pyrrolidine derivative | Yes | Anxiolytic, sedative |

| Benzodiazepines | Benzodiazepine | Yes | Anxiolytic, hypnotic |

| Barbiturates | Barbiturate | Yes | Anesthetic, anticonvulsant |

| Neurosteroids | Steroidal | Yes | Modulators of GABA receptors |

Case Study 1: Anxiolytic Potential

In a study examining the anxiolytic effects of CPPC in rodent models, researchers observed significant reductions in anxiety-like behaviors when administered at varying doses. The results indicated a dose-dependent response, with higher doses correlating with greater anxiolytic effects.

Case Study 2: Pharmacokinetics

Research on the pharmacokinetics of CPPC revealed that it undergoes rapid absorption and distribution within the central nervous system. Its half-life and metabolic pathways were characterized to understand better its therapeutic window and safety profile.

Future Directions

Further research is warranted to elucidate the full pharmacological profile of CPPC, including:

- Long-term effects : Studies assessing chronic administration and long-term safety.

- Mechanistic studies : Investigating the detailed mechanisms by which CPPC modulates GABAergic transmission.

- Clinical trials : Initiating human clinical trials to evaluate efficacy and safety in treating anxiety disorders.

特性

IUPAC Name |

4-(2-chlorophenyl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13/h1-4,8,10,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGRSWBBZMWJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=CC=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。